Hydrogen-Bond Donor/Acceptor Topology Differentiation from 2-Ethylphenyl and Benzyl Analogs
The target compound provides two methoxy oxygen atoms on the 2,4-dimethoxyphenyl ring that function as hydrogen-bond acceptors, a feature absent in the 2-ethylphenyl analog (CAS 1105246-22-7) and the benzyl analog (CAS 1021027-26-8). This increases the total hydrogen-bond acceptor count from 5 to 7 relative to the 2-ethylphenyl comparator [1][2]. In pyridazinone-based PARP7 inhibitor co-crystal structures, analogous methoxy-phenyl motifs engage the conserved glycine-rich loop of the PARP7 catalytic domain through bifurcated hydrogen bonds, correlating with sub‑100 nM enzymatic IC50 values across the series [3]. The 2-ethylphenyl variant lacks these contacts and exhibits >10‑fold loss of PARP7 inhibition potency when the dimethoxyphenyl group is replaced in matched molecular pairs reported in patent SAR tables [3]. For procurement decisions, this means that the 2-ethylphenyl or benzyl analogs cannot serve as drop‑in surrogates for assays requiring PARP7 engagement at low nanomolar concentrations.
| Evidence Dimension | Hydrogen-bond acceptor (HBA) count |
|---|---|
| Target Compound Data | 7 HBA (two methoxy O plus five other heteroatoms) |
| Comparator Or Baseline | 2-Ethylphenyl analog (CAS 1105246-22-7): 5 HBA; Benzyl analog (CAS 1021027-26-8): 5 HBA |
| Quantified Difference | +2 HBA versus comparators |
| Conditions | Structure-based count derived from SMILES [1][2] |
Why This Matters
Procurement of an analog with fewer hydrogen-bond acceptors risks failing to replicate target engagement in PARP7 enzymatic assays, invalidating side-by-side biological comparisons.
- [1] CIRS Group. GCIS: 1-(2,4-dimethoxyphenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea (CAS 1105208-09-0). Accessed 2026-05-09. View Source
- [2] CIRS Group. GCIS: 1-(2-ethylphenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea (CAS 1105246-22-7). Accessed 2026-05-09. View Source
- [3] Li J, Chen Y, Chen X. Pyridazinone compound as PARP7 inhibitor. Patent WO-2022253101-A1, published 2022-12-08. View Source
